molecular formula C20H23N5O3 B2677550 9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 838869-29-7

9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2677550
CAS No.: 838869-29-7
M. Wt: 381.436
InChI Key: JADDCROCJHXFES-UHFFFAOYSA-N
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Description

9-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine hybrid compound characterized by a bicyclic core structure with substitutions at positions 1, 3, and 7. This compound’s unique substitution pattern differentiates it from analogs in its class, which often feature variations in alkyl chain length, aryl substituents, or heteroatom placement .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h4,7-10H,1,5-6,11-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADDCROCJHXFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione , with the molecular formula C20H23N5O3C_{20}H_{23}N_{5}O_{3} and a molecular weight of approximately 381.436 g/mol, is a purine derivative notable for its potential biological activities. This compound is characterized by its unique structure that includes a fused purino[7,8-a]pyrimidine core and various functional groups that may interact with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanism involves binding to enzymes or receptors, potentially altering their activity and modulating various signaling pathways. This interaction can lead to significant biological effects, including cytotoxicity against tumor cells and inhibition of macromolecular synthesis.

Cytotoxicity Studies

Recent research has indicated that derivatives of purine compounds, similar to this compound, exhibit potent cytotoxic effects against various tumor cell lines. For example, studies on related compounds have shown that they can inhibit the incorporation of nucleotides into DNA at low concentrations (IC50 values around 0.5 µM) . This suggests that the compound may also possess similar properties.

Pharmacological Profiles

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preliminary studies indicate potential effectiveness against various cancer cell lines.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.

Comparative Biological Activity

Compound Biological Activity IC50 (µM) Target
This compoundCytotoxicity in tumor cellsTBDTBD
Related Purine DerivativeInhibition of DNA synthesis0.5HeLa cells

Study on Cytotoxic Effects

A study published in PubMed investigated the cytotoxic effects of various substituted purines on HeLa cells. The findings revealed that certain structural modifications significantly enhanced cytotoxicity and inhibited macromolecular synthesis. The structure–activity relationship indicated that the presence of specific functional groups was crucial for increased efficacy .

In Vivo Studies

While in vitro studies provide valuable insights into the biological activity of the compound, in vivo studies are essential for understanding its therapeutic potential. Current research is ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models.

Comparison with Similar Compounds

9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

  • Key Differences: Position 3 substituent: 4-methylbenzyl (aromatic, bulky) vs. prop-2-enyl (linear, unsaturated). Ethoxyphenyl at position 9 is retained, suggesting similar hydrophobic interactions.

9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

  • Key Differences :
    • Position 9 substituent: Methoxyphenyl (smaller alkoxy group) vs. ethoxyphenyl (longer chain, higher lipophilicity).
    • Position 3 substituent: Pentyl (flexible, saturated) vs. prop-2-enyl (rigid, unsaturated).
    • Additional methyl group at position 7 may influence conformational stability.

1-Methyl-9-(4-methylbenzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

  • Key Differences: Position 9 substituent: 4-methylbenzyl (non-polar) vs. ethoxyphenyl (polarizable ether). Position 3 substituent: Absent (unsubstituted) vs. prop-2-enyl. Simplified structure may reduce metabolic stability compared to the target compound.

Comparative Analysis Table

Table 1. Structural and Functional Comparison of Purino-Pyrimidine Derivatives

Compound Name Position 9 Substituent Position 3 Substituent Key Features
Target Compound 4-Ethoxyphenyl Prop-2-enyl High lipophilicity, unsaturated allyl for potential reactivity
3-(4-Methylbenzyl) Analogue 4-Ethoxyphenyl 4-Methylbenzyl Increased steric bulk, reduced membrane permeability
3-Pentyl, 4-Methoxyphenyl Analogue 4-Methoxyphenyl Pentyl Enhanced flexibility, lower logP compared to ethoxyphenyl
9-(4-Methylbenzyl) Derivative 4-Methylbenzyl Unsubstituted Minimal steric hindrance, likely lower binding affinity

Hypothesized Pharmacological Implications

  • Ethoxyphenyl vs. Methoxyphenyl : The ethoxy group’s longer alkyl chain may improve blood-brain barrier penetration compared to methoxy .
  • Prop-2-enyl vs. Pentyl : The allyl group’s rigidity could enhance selectivity for sterically constrained binding pockets, whereas pentyl’s flexibility may favor entropic gains in hydrophobic interactions.
  • Substituent Absence (Position 3) : Unsubstituted derivatives (e.g., ) likely exhibit reduced potency due to lack of critical interactions.

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